5F-203
Overview
Description
NSC-703786: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole , is a fluorinated benzothiazole analogue. This compound has garnered significant attention due to its potent and selective antitumor properties. It is particularly noted for its ability to induce DNA damage and cell cycle arrest in certain cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC-703786 involves the reaction of 2-aminobenzothiazole with 4-amino-3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction. The product is then purified using standard chromatographic techniques .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of NSC-703786 on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: NSC-703786 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive electrophilic species that can covalently bind to DNA.
Reduction: Reduction reactions can modify the functional groups on the benzothiazole ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the benzothiazole ring, can lead to the formation of various derivatives with different biological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of NSC-703786, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential .
Scientific Research Applications
NSC-703786 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of fluorinated benzothiazoles and their derivatives.
Biology: The compound is studied for its ability to induce DNA damage and cell cycle arrest in cancer cells, providing insights into the mechanisms of cancer cell death.
Medicine: NSC-703786 is being investigated as a potential anticancer agent, particularly for its selective toxicity towards certain cancer cell lines.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of NSC-703786 involves the activation of the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound induces the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes metabolize NSC-703786 into reactive electrophilic species that can form DNA adducts, leading to DNA damage and cell cycle arrest. This mechanism is particularly effective in cancer cells that are sensitive to the compound’s effects .
Comparison with Similar Compounds
DF 203 (NSC 674495): The non-fluorinated parent compound of NSC-703786, which also exhibits antitumor properties.
Phortress (NSC 710305): The lysylamide prodrug of NSC-703786, designed to improve the compound’s bioavailability and therapeutic efficacy.
PMX 610: Another fluorinated benzothiazole with potent anticancer activity .
Uniqueness: NSC-703786 is unique due to its fluorinated structure, which enhances its stability and reactivity compared to its non-fluorinated counterparts. This fluorination also contributes to its selective toxicity towards certain cancer cell lines, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLHIIUGSEKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327929 | |
Record name | MLS002702467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260443-89-8 | |
Record name | 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260443-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260443898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702467 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 260443-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5F-203 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3GHW53E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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